![molecular formula C16H10N4O2 B2390970 Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- CAS No. 325804-83-9](/img/structure/B2390970.png)
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-
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Overview
Description
“Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-” is a chemical compound that has been used in the synthesis of metal-organic frameworks . It’s also known as a flexible achiral ligand .
Synthesis Analysis
This compound has been synthesized using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), to formulate four metal (II)-complexes . The synthesis process involves hydrothermal methods and the structures of the resulting complexes have been characterized by single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . The complexes formulated from this compound feature a uninodal 2D layer with a 4 4 - sql topology .Chemical Reactions Analysis
Upon excitation, this compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction results in a tautomer emission .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its hydrogen bonding structure . The respective absorption chromophores of the HB isomers are significantly different due to different degrees of hydrogen-bond induced π electron delocalization .Scientific Research Applications
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has shown promising results in various scientific research applications. In cancer therapy, Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, are known to bind with high affinity to multiple receptors . This suggests that Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- may also interact with various biological targets.
Mode of Action
It is known that triazole derivatives can form hydrogen bonds with different targets, leading to enhanced biological activities . Therefore, it is plausible that Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- interacts with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds can lead to improved pharmacokinetics .
Result of Action
Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Advantages and Limitations for Lab Experiments
One of the main advantages of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is its broad spectrum of activity against cancer cells and microorganisms. Additionally, Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has been shown to have low toxicity in normal cells, which makes it an attractive candidate for cancer therapy and antimicrobial agents. However, the synthesis of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is a complex process that requires expertise in organic chemistry, and the cost of producing Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- can be high. Furthermore, the mechanism of action of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is still not fully understood, which makes it difficult to optimize its use in various scientific research applications.
Future Directions
For Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- research include the optimization of the synthesis method, investigation of the mechanism of action, development of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- analogs, and use of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- in combination with other drugs.
Synthesis Methods
The synthesis of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes to form 1,2,3-triazoles. The synthesis of Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has been optimized with the use of microwave irradiation, which has been shown to increase the yield and reduce the reaction time.
properties
IUPAC Name |
3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTFBNRGXRCODL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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